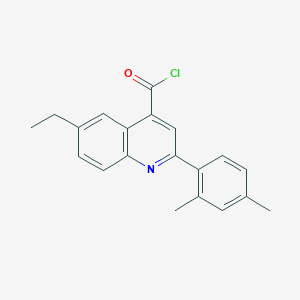![molecular formula C8H5N3 B1452805 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile CAS No. 1190320-73-0](/img/structure/B1452805.png)
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Overview
Description
1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile (PPC) is a heterocyclic compound that belongs to the pyrrolopyridine family. It is a colorless crystalline solid with a molecular weight of 160.21 g/mol. PPC is an important intermediate in the synthesis of other heterocyclic compounds, and has been used in a variety of scientific research applications.
Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibitors
1H-pyrrolo[3,2-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . These compounds have shown potential in inhibiting breast cancer cell proliferation and inducing apoptosis . This makes them promising candidates for cancer therapy .
Cancer Therapy
The abnormal activation of the FGFR signaling pathway plays a crucial role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . The 1H-pyrrolo[3,2-b]pyridine derivatives are being developed as a class of compounds targeting FGFR with development prospects .
Drug Discovery
The 7-azaindole building block, which is structurally similar to 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile, has attracted considerable interest in the field of drug discovery . Because of their powerful medicinal properties, the development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research .
Optical Probe of Protein Structure and Dynamics
7-Azaindole, a chromophoric moiety of 7-azatryptophan, is an alternative to tryptophan as an optical probe of protein structure and dynamics . Its fluorescence decay is single exponential in water under appropriate conditions, and its emission is sensitive to solvent .
Kinase Inhibitors
Azaindole derivatives have been used as kinase inhibitors and have contributed to drug discovery and innovation . They have been used in medicinal chemistry and Fragment-Based Drug Discovery (FBDD) programs .
Biological Activity
Pyrrolo[3,4-c]pyridine derivatives show inhibitory effect against FMS kinase and are promising candidates for anticancer and antiarthritic drug development .
Mechanism of Action
Target of Action
The primary targets of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile are the fibroblast growth factor receptors (FGFRs). These receptors play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile interacts with its targets, the FGFRs, by inhibiting their activity. This compound has potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The interaction of 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile with FGFRs results in the inhibition of downstream signaling pathways that include RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
In vitro, 1H-pyrrolo[3,2-b]pyridine-7-carbonitrile has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-5-6-1-3-10-7-2-4-11-8(6)7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNULOEBPCADLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676851 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190320-73-0 | |
| Record name | 1H-Pyrrolo[3,2-b]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1452722.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452723.png)
![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1452724.png)










